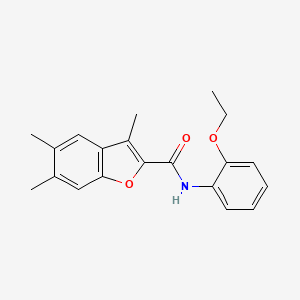

N-(2-ethoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide

Description

N-(2-ethoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide featuring a 2-ethoxyphenyl substituent and three methyl groups at positions 3, 5, and 6 of the benzofuran core. The ethoxy group and carboxamide moiety are critical for hydrogen bonding and solubility, while the methyl groups enhance lipophilicity and steric bulk.

Properties

Molecular Formula |

C20H21NO3 |

|---|---|

Molecular Weight |

323.4 g/mol |

IUPAC Name |

N-(2-ethoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C20H21NO3/c1-5-23-17-9-7-6-8-16(17)21-20(22)19-14(4)15-10-12(2)13(3)11-18(15)24-19/h6-11H,5H2,1-4H3,(H,21,22) |

InChI Key |

LVIBIDAAVRFLGT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(C3=C(O2)C=C(C(=C3)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide typically involves the reaction of 2-ethoxyaniline with 3,5,6-trimethyl-1-benzofuran-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halides or amines in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

N-(2-ethoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Yields : Ethoxyphenyl derivatives like compound 3 and 5a are synthesized with >83% yields under mild conditions , whereas chlorinated pyridine derivatives require optimized catalysts to achieve >70% yields .

- Substituent Effects : Methyl groups on the benzofuran core (target compound) likely increase metabolic stability compared to sulfonamide or chlorinated analogues.

- Solubility and Bioavailability : The target compound’s carboxamide and ethoxy groups may enhance aqueous solubility relative to sulfonamides, though its trimethyl substitutions could offset this by increasing hydrophobicity.

Biological Activity

N-(2-ethoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound belonging to the class of benzofuran derivatives. This compound has garnered attention due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this compound through various studies, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C20H23N3O3 |

| Molecular Weight | 349.4 g/mol |

| IUPAC Name | This compound |

| InChI Key | AYMDDDIBSHDPBQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=CC=NN3CC4=CC=CO4 |

Antibacterial Activity

Recent studies have indicated that benzofuran derivatives exhibit significant antibacterial properties. For instance, a study synthesized various benzofuran-based compounds and tested their efficacy against common bacterial strains such as Escherichia coli and Bacillus subtilis. The results showed that certain derivatives had minimum inhibitory concentration (MIC) values comparable to standard antibiotics like penicillin .

Antifungal Activity

Benzofuran compounds have also been evaluated for their antifungal activities. In vitro assays demonstrated that some derivatives effectively inhibited fungal growth, suggesting their potential as antifungal agents. The structure-activity relationships (SAR) indicated that modifications on the benzofuran scaffold could enhance antifungal potency .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. These studies revealed that the compound could induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. Specifically, its interaction with the BRAF(V600E) mutation has been highlighted as a promising target for cancer therapy .

The mechanism of action for this compound involves several biochemical pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission and is a target for Alzheimer's disease treatments .

- Disruption of Cellular Signaling : By affecting pathways such as the MAPK/ERK pathway, the compound can alter cell cycle progression and promote apoptosis in cancer cells.

- Antioxidant Activity : Some studies suggest that benzofuran derivatives possess antioxidant properties that help mitigate oxidative stress in cells, contributing to their protective effects against various diseases.

Study 1: Antibacterial Efficacy

A recent study evaluated a series of benzofuran derivatives against Bacillus subtilis and Escherichia coli. The most active compound exhibited an MIC value of 1.25 µg/mL against Bacillus subtilis, demonstrating its potential as a lead antibacterial agent .

Study 2: Anticancer Activity

In another study focusing on breast cancer cell lines, this compound was found to significantly reduce cell viability at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis through caspase activation and modulation of the p53 pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.